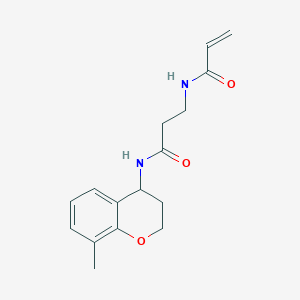
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide, also known as MDL-12330A, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide works by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide leads to increased levels of endocannabinoids, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to have various biochemical and physiological effects. These include:
- Increased levels of endocannabinoids in the body
- Decreased pain sensation
- Reduced inflammation
- Improved mood
- Increased appetite
实验室实验的优点和局限性
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. It has also been shown to have significant effects on the endocannabinoid system, making it a promising candidate for further research.
However, there are also limitations to the use of N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide in lab experiments. For example, its effects on the endocannabinoid system may be complex and difficult to study. Additionally, its use may be limited by ethical concerns, as the endocannabinoid system is involved in various physiological processes.
未来方向
There are several future directions for research on N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide. These include:
- Further investigation of its effects on the endocannabinoid system
- Examination of its potential as a treatment for pain and inflammation
- Study of its effects on mood and appetite
- Exploration of its potential as a tool for studying the endocannabinoid system in animals and humans
In conclusion, N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide is a promising compound for scientific research. Its effects on the endocannabinoid system make it a promising candidate for further investigation, and there are several potential future directions for research on this compound.
合成方法
The synthesis of N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide involves several steps. First, 8-methylcoumarin is reacted with sodium hydride to form an intermediate. This intermediate is then reacted with acryloyl chloride to form the prop-2-enoylamino group. Finally, the resulting compound is reacted with 3-aminopropionamide to form N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide.
科学研究应用
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a modulator of the endocannabinoid system. This system plays a role in various physiological processes, including pain sensation, appetite, and mood. N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide has been shown to inhibit the activity of an enzyme involved in the breakdown of endocannabinoids, leading to increased levels of these compounds in the body.
属性
IUPAC Name |
N-(8-methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-14(19)17-9-7-15(20)18-13-8-10-21-16-11(2)5-4-6-12(13)16/h3-6,13H,1,7-10H2,2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALZWJOTFRCGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CCO2)NC(=O)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Methyl-3,4-dihydro-2H-chromen-4-yl)-3-(prop-2-enoylamino)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[4-(dimethylamino)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2710927.png)
![3-[[1-[(3-Bromophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2710928.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2710929.png)
![N-[4-[(4-bromo-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B2710930.png)
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acetamide](/img/structure/B2710934.png)
![9-(3-chlorophenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2710937.png)
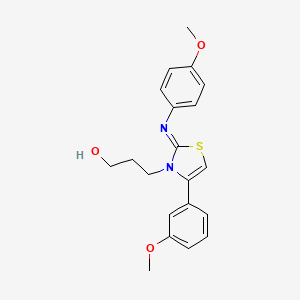
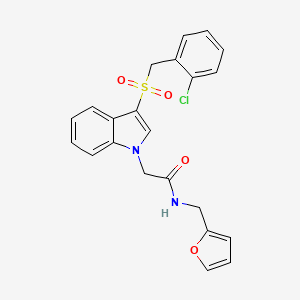
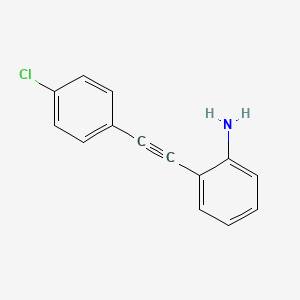
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2710945.png)

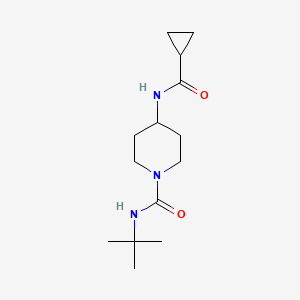
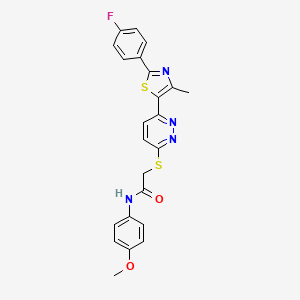
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2710950.png)